Rezatomidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
847829-38-3 |
|---|---|
Molecular Formula |
C13H16N2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C13H16N2S/c1-8-5-4-6-11(9(8)2)10(3)12-7-14-13(16)15-12/h4-7,10H,1-3H3,(H2,14,15,16)/t10-/m0/s1 |
InChI Key |
WQXVKEDUCPMRRI-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)C2=CNC(=S)N2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CNC(=S)N2)C |
Appearance |
Solid powder |
Other CAS No. |
847829-38-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AGN-203818; AGN203818; AGN 203818; Rezatomidine |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Rezatomidine
In Vitro Pharmacological Investigations of Rezatomidine
In vitro pharmacological investigations are crucial for characterizing the molecular and cellular interactions of a compound like this compound, providing insights into its mechanism of action and potential for drug-drug interactions. While general methodologies for these investigations are well-established in drug discovery, specific published data pertaining to this compound in these assays were not identified in the current search.
Cell-Based Assays for Receptor Engagement and Functional Responses
Cell-based assays are indispensable tools in drug discovery, utilized to assess target engagement, receptor modulation, and functional responses of compounds within living cellular systems fishersci.canih.gov. For compounds interacting with G protein-coupled receptors (GPCRs), such as the alpha-2 adrenergic receptors, these assays typically involve measuring receptor binding affinity and downstream signaling pathways mims.comnih.gov. Common methods include radioligand binding assays to quantify the affinity of a compound for its target receptor, and functional assays that measure cellular responses like the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation or changes in intracellular calcium levels, which are characteristic of GPCR activation or inhibition mims.com. These assays provide a functional readout of a compound's activity and are essential for understanding how this compound might engage with and modulate alpha-2 adrenergic receptors.
Table 1: Illustrative Cell-Based Assay Parameters for Receptor Engagement
| Assay Type | Parameter Measured | Typical Readout | Relevance |
| Radioligand Binding | Binding Affinity (Ki/Kd) | Concentration of compound required for binding | Quantifies strength of interaction with receptor. |
| cAMP Inhibition Assay | IC50/EC50 | Changes in intracellular cAMP levels | Assesses functional agonism or antagonism of GPCRs. |
| Calcium Mobilization | EC50/IC50 | Changes in intracellular Ca2+ levels | Indicates modulation of calcium-dependent signaling pathways. |
| Reporter Gene Assays | Gene Expression Level | Luminescence/Fluorescence | Measures activation/inhibition of gene transcription downstream of receptor. |
High-Throughput Screening Methodologies for Compound Profiling
High-throughput screening (HTS) methodologies enable the rapid and automated testing of large numbers of chemical compounds against specific biological targets or panels of targets fishersci.co.ukwikipedia.org. This approach is widely employed in drug discovery to identify "hits" or "leads" by quickly evaluating the biological or biochemical activity of molecules fishersci.co.ukwikipedia.org. For compound profiling, HTS can be used to assess a compound's selectivity across a broad range of receptors, enzymes, and other protein targets, providing a comprehensive "fingerprint" of its interactions wikipedia.orgwikipedia.org. This systematic profiling helps in understanding potential off-target effects and guiding lead optimization efforts wikipedia.org.
Table 2: Illustrative High-Throughput Screening (HTS) Panel Profiling
| Target Class | Representative Assays | Information Gained |
| GPCR Panel | Binding, cAMP, Ca2+ flux, β-arrestin recruitment | Agonist/antagonist activity, selectivity across subtypes |
| Kinase Panel | ATP-competitive, allosteric inhibition, phosphorylation | Potency and selectivity against kinase targets |
| Ion Channel Panel | Flux assays (e.g., Na+, K+, Ca2+ channels) | Modulation of ion channel activity |
| Enzyme Inhibition | Various enzymatic activity assays | Inhibition or activation of key metabolic enzymes |
Assessment of Enzyme Interactions (e.g., Cytochrome P450 Inhibition, Pregnane X Receptor Activation)
Understanding a compound's interaction with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, and nuclear receptors like the Pregnane X Receptor (PXR), is critical for predicting drug metabolism and potential drug-drug interactions (DDIs) citeab.combmrb.iofishersci.ca. CYP450 enzymes are responsible for the metabolism of a significant proportion of clinically used drugs wikipedia.orgnih.gov. In vitro studies assess whether a compound inhibits or induces specific CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) wikipedia.orgnih.govnih.govbiotransformer.ca. PXR (NR1I2) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of many CYP450 enzymes, including CYP3A4, and drug transporters citeab.combmrb.iomims.comwikipedia.org. Activation of PXR by a compound can lead to the induction of these enzymes and transporters, potentially altering the pharmacokinetics of co-administered drugs citeab.combmrb.iomims.combhsai.org.
Table 3: Illustrative Enzyme Interaction Studies
| Interaction Type | Enzyme/Receptor | Typical Assay | Significance |
| Cytochrome P450 Inhibition | CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 | Substrate depletion, metabolite formation | Predicts potential for drug-drug interactions via metabolic inhibition. |
| Cytochrome P450 Induction | CYP1A2, 2B6, 3A4 | mRNA/protein expression in hepatocytes | Predicts potential for drug-drug interactions via enzyme upregulation. |
| Pregnane X Receptor (PXR) Activation | PXR (NR1I2) | Reporter gene assays, gene expression | Indicates potential for broad enzyme and transporter induction. |
Analysis of Drug Transporter Interactions
Drug transporters are membrane proteins that regulate the absorption, distribution, metabolism, and excretion (ADME) of drugs by facilitating their movement across biological membranes nih.govnih.govuni.lu. Interactions with drug transporters can significantly impact a drug's pharmacokinetics and are a common cause of clinically relevant drug-drug interactions nih.govnih.govnih.govuni.lu. Key transporters studied include efflux transporters like P-glycoprotein (P-gp/ABCB1) and uptake transporters such as Organic Anion Transporting Polypeptides (OATPs, e.g., OATP1B1) and Organic Cation Transporters (OCTs, e.g., OCT2) nih.govnih.govpharmacologyeducation.org. In vitro assays, often using transfected cell lines, determine if a compound is a substrate for a transporter (meaning it is transported by it) or an inhibitor of a transporter (meaning it blocks the transport of other compounds) nih.govuni.lumims.comresearchgate.net.
Table 4: Illustrative Drug Transporter Interaction Studies
| Transporter Type | Examples | Typical Assay | Impact on Drug Disposition |
| Efflux Transporters | P-glycoprotein (P-gp/ABCB1) | Bidirectional transport in cell monolayers | Reduces absorption, increases efflux from tissues. |
| Uptake Transporters | OATP1B1, OCT2 | Unidirectional uptake in transfected cells | Increases absorption into cells/tissues. |
| Inhibition/Substrate | Various | Inhibition of probe substrate transport | Potential for drug-drug interactions, altered exposure. |
Comparative Pharmacological Analysis with Reference Alpha-2 Adrenergic Ligands
This compound is characterized as an alpha-2 adrenoreceptor antagonist wikipedia.org. Alpha-2 adrenergic receptors (α2ARs) are G protein-coupled receptors (GPCRs) that bind catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), playing roles in the central and peripheral nervous systems nih.govbiotransformer.ca. There are three highly homologous subtypes: α2A, α2B, and α2C biotransformer.ca.
Reference alpha-2 adrenergic ligands include both agonists and antagonists. For instance, Clonidine (B47849) (PubChem CID: 2803) and Dexmedetomidine (PubChem CID: 68602) are well-known alpha-2 adrenergic receptor agonists wikipedia.orgnih.govnih.govuni.lumims.commims.comnih.govuni.lu. Dexmedetomidine is noted for its high selectivity for the α2-adrenergic receptor, with an α2:α1 selectivity ratio of 1620:1, making it significantly more selective than clonidine, which has a ratio of 220:1 nih.gov. Guanfacine (PubChem CID: 3519) is another selective α2A-adrenoceptor agonist wikipedia.orgmims.comnih.gov. Agonists of α2ARs are frequently used for their sedative, muscle relaxant, and analgesic effects, primarily through their actions on the central nervous system biotransformer.canih.gov. They function by decreasing the activity of noradrenergic neurons, thereby inhibiting norepinephrine release nih.govmims.com.
In contrast, this compound's classification as an α2-adrenoreceptor antagonist suggests that it would block the activity of these receptors, potentially counteracting the effects of endogenous catecholamines or exogenous agonists wikipedia.org. This antagonistic action would differentiate its pharmacological profile from that of agonists like clonidine and dexmedetomidine, which activate the receptor to produce their effects. While specific comparative data on this compound's binding affinity or selectivity across the α2AR subtypes (α2A, α2B, α2C) relative to these reference ligands were not found, its antagonist classification places it in a distinct pharmacological category.
Table 5: Comparative Pharmacological Properties of Alpha-2 Adrenergic Ligands
| Compound | PubChem CID | Receptor Class | Primary Action | Selectivity (α2:α1) | Notes |
| This compound | 11287722 | Alpha-2 Adrenergic | Antagonist | Not specified | Blocks alpha-2 adrenergic receptor activity. wikipedia.org |
| Clonidine | 2803 | Alpha-2 Adrenergic | Agonist | 220:1 | Prototypical alpha-2 agonist, used for hypertension and sedation. uni.lumims.comnih.gov |
| Dexmedetomidine | 68602 | Alpha-2 Adrenergic | Agonist | 1620:1 | Highly selective alpha-2 agonist, used for sedation. wikipedia.orgnih.govmims.comnih.govuni.lu |
| Guanfacine | 3519 | Alpha-2A Adrenergic | Agonist | Selective α2A | Used for ADHD and hypertension. wikipedia.orgmims.comnih.gov |
| Norepinephrine | 439260 | Alpha/Beta Adrenergic | Agonist | N/A | Endogenous catecholamine, binds to alpha and beta adrenoceptors. mims.comciteab.combmrb.ionih.govbiotransformer.canih.gov |
| Epinephrine | 5816 | Alpha/Beta Adrenergic | Agonist | N/A | Endogenous catecholamine, binds to alpha and beta adrenoceptors. fishersci.co.ukmims.comuni.luguidetopharmacology.org |
Synthetic Chemistry and Chemical Derivatization of Rezatomidine
Methodologies for the Chemical Synthesis of Rezatomidine
The synthesis of this compound is a multi-step process that involves the construction of the imidazole-2-thione core and the stereospecific attachment of the chiral side chain. While the complete synthetic route to this compound is not extensively detailed in publicly available literature, the synthesis of its close structural analog, Dexmedetomidine (the (S)-enantiomer of Medetomidine), provides a foundational understanding of the key synthetic challenges and strategies.
Overview of Synthetic Routes and Key Intermediates
The synthesis of the core structure of this compound likely involves the initial preparation of a substituted imidazole (B134444) ring, which is then further functionalized. A common strategy for the synthesis of related 4-substituted imidazoles is the construction of the imidazole ring from acyclic precursors.
One potential synthetic pathway, drawing parallels from the synthesis of Medetomidine, could begin with 2,3-dimethylbenzoic acid. This starting material can be converted through a series of reactions into a key intermediate, (2,3-dimethylphenyl)-(1H-imidazol-4-yl)methanone. This ketone serves as a crucial precursor for the introduction of the ethyl side chain.
The formation of the imidazole ring itself can be achieved through various methods. A plausible route involves the reaction of an α-dicarbonyl compound with an aldehyde and ammonia, a classic example of the Radziszewski imidazole synthesis.
A key intermediate in the synthesis of the chiral side chain is a methylene (B1212753) derivative, 4-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole. This intermediate is pivotal for establishing the stereocenter in the subsequent step. The synthesis of this vinyl imidazole can be accomplished via a Wittig-type reaction on the corresponding ketone, (2,3-dimethylphenyl)-(1H-imidazol-4-yl)methanone. An alternative approach involves the dehydration of the tertiary alcohol, 1-(2,3-dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol, which can be formed through a Grignard reaction between the ketone and a methylmagnesium halide.
The final step in the synthesis of the core structure would be the introduction of the thione group at the C2 position of the imidazole ring. This can be achieved through various thionation reactions, for example, by treating the corresponding imidazolidin-2-one with a thionating agent like Lawesson's reagent, or by reacting the imidazole with a source of sulfur, such as thiourea or potassium thiocyanate, under appropriate conditions.
Table 1: Key Intermediates in a Potential this compound Synthesis
| Intermediate Name | Chemical Structure | Role in Synthesis |
| 2,3-Dimethylbenzoic acid | Starting material for the synthesis of the dimethylphenyl moiety. | |
| (2,3-Dimethylphenyl)-(1H-imidazol-4-yl)methanone | Key precursor for the introduction of the ethyl side chain. | |
| 4-[1-(2,3-Dimethylphenyl)vinyl]-1H-imidazole | Methylene precursor for asymmetric hydrogenation to establish the chiral center. | |
| 4-[(1S)-1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole | The chiral imidazole core before thionation. |
Note: The structures are illustrative and based on analogous syntheses.
Stereochemical Control in this compound Synthesis
The biological activity of this compound is critically dependent on its (S)-stereochemistry at the benzylic position. Therefore, achieving high enantiomeric purity is a primary goal in its synthesis. Two main strategies can be employed for this purpose: asymmetric synthesis or chiral resolution.
A modern and efficient approach is asymmetric hydrogenation of the prochiral intermediate, 4-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole. This reaction utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively produce the (S)-enantiomer. This method can achieve high enantiomeric excess (ee), often exceeding 90%.
Alternatively, a racemic mixture of 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole can be synthesized and then resolved into its individual enantiomers. This is commonly done by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives). The diastereomers, having different physical properties, can then be separated by fractional crystallization. After separation, the desired (S)-enantiomer is liberated from its salt. While effective, this method is often less efficient than asymmetric synthesis as it involves an additional separation step and the theoretical maximum yield for the desired enantiomer is 50% without a racemization and recycling process for the unwanted enantiomer.
Design and Synthesis of Novel this compound Analogues
The design and synthesis of novel analogues of this compound are crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect the compound's biological activity. These studies can lead to the discovery of new compounds with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles.
Analogues of this compound can be synthesized by modifying different parts of the molecule:
The Dimethylphenyl Ring: The position and nature of the substituents on the phenyl ring can be varied. For example, analogues with different alkyl groups, halogens, or other functional groups can be synthesized to probe the steric and electronic requirements of the binding pocket of its biological target.
The Ethyl Side Chain: The length and branching of the alkyl chain connecting the phenyl ring and the imidazole core can be altered.
The Imidazole-2-thione Core: The imidazole ring can be replaced with other five-membered heterocyclic rings, such as thiazole or oxazole, to investigate the importance of the imidazole core for biological activity. The thione group can also be replaced with an oxygen (an imidazol-2-one) or other functionalities.
The synthesis of these analogues would generally follow similar synthetic routes as this compound, with the appropriate modifications made to the starting materials and reagents. For instance, to synthesize analogues with different substituents on the phenyl ring, the corresponding substituted benzoic acid would be used as the starting material.
Optimization of Synthetic Strategies for Research Applications
For research applications, where smaller quantities of this compound and its analogues are often required, the optimization of synthetic strategies focuses on factors such as efficiency, versatility, and ease of purification.
Key areas for optimization include:
Improving Reaction Yields: Each step in the synthesis is optimized by adjusting reaction conditions such as temperature, reaction time, solvent, and catalyst to maximize the yield of the desired product.
Reducing the Number of Synthetic Steps: A more convergent synthetic route, where different fragments of the molecule are synthesized separately and then combined, can be more efficient than a linear synthesis.
Developing Efficient Purification Methods: The use of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), is essential for obtaining highly pure compounds for biological testing. Optimizing these methods can significantly reduce the time and resources required for purification.
Utilizing Solid-Phase Synthesis: For the rapid generation of a library of analogues, solid-phase synthesis can be a powerful tool. In this approach, one of the starting materials is attached to a solid support (a resin), and reagents are added in solution. This simplifies the purification process, as excess reagents and byproducts can be washed away, and the desired product is cleaved from the resin in the final step.
By focusing on these optimization strategies, chemists can efficiently produce the necessary quantities of this compound and its analogues to support ongoing research efforts.
Structure Activity Relationship Sar and Ligand Design for Rezatomidine
Delineation of Structural Determinants for Alpha-2 Adrenergic Receptor Agonism
The agonistic activity of Rezatomidine at alpha-2 adrenergic receptors is dictated by specific structural features that facilitate high-affinity binding and receptor activation. The molecule's architecture, comprising a 4-(1-(2,3-dimethylphenyl)ethyl)-1,3-dihydro-2H-imidazole-2-thione scaffold, is optimized for interaction with the orthosteric binding site of the α2-ARs.
Key structural components of this compound and their putative roles in receptor agonism include:
The Imidazole-2-thione Core: This heterocyclic system is crucial for the primary binding interaction. It is believed that, in its protonated state, the imidazole (B134444) moiety forms a critical salt bridge with a highly conserved aspartic acid residue, Asp(3.32) (Asp113 in the α2A subtype), located in the third transmembrane helix (TM3) of the receptor. This electrostatic interaction is a hallmark of many aminergic G protein-coupled receptor (GPCR) ligands and serves as a primary anchor for the molecule within the binding pocket.
The 2,3-Dimethylphenyl (o-xylene) Group: This lipophilic moiety is essential for establishing affinity and selectivity. It is hypothesized to engage with a hydrophobic subpocket within the receptor, likely formed by aromatic and aliphatic residues such as Phenylalanine (Phe391) and Leucine (Leu110). nih.gov The specific 2,3-disubstitution pattern on the phenyl ring is critical, as it orients the molecule in a precise conformation to maximize van der Waals and potential π-π stacking interactions with the receptor, contributing significantly to binding affinity. This region is analogous to the area occupied by the phenyl ring of other α2-AR agonists like medetomidine. nih.gov
The Chiral Ethyl Bridge: The single-carbon linker connecting the phenyl ring and the imidazole core, which creates a chiral center, provides the correct spatial orientation between these two key binding motifs. The stereochemistry at this center is vital for ensuring that the imidazole and phenyl groups are positioned optimally to interact with their respective binding partners (Asp113 and the hydrophobic pocket) simultaneously.
Studies on related α2-AR ligands have shown that interactions with other residues, such as a conserved Tyrosine in TM6 (Tyr6.55), can form hydrogen bonds with the ligand's core, further stabilizing the ligand-receptor complex. nih.gov It is highly probable that the nitrogen atoms of this compound's imidazole ring participate in similar hydrogen bonding networks. nih.gov
Systematic Chemical Modification and Pharmacological Consequence Analysis
While specific research detailing the systematic modification of this compound is not extensively published, established SAR principles for α2-AR agonists allow for a predictive analysis of how structural changes would likely impact its pharmacological profile. Modifications to this compound's core structure can be expected to modulate its potency, selectivity across α2-AR subtypes (α2A, α2B, α2C), and functional activity.
A hypothetical analysis of such modifications is presented below, based on general knowledge of α2-AR SAR.
| Structural Modification | Rationale | Predicted Pharmacological Consequence |
|---|---|---|
| Alteration of Phenyl Ring Substitution e.g., Shifting methyl groups (3,4- or 2,5-), or replacement with halogens (Cl, F). | The substitution pattern on the aromatic ring critically influences hydrophobic interactions and receptor subtype selectivity. | Likely to alter binding affinity and selectivity profile. A 3,4-dichloro substitution, for instance, might decrease potency while shifting selectivity. Moving the methyl groups could disrupt the optimal fit in the hydrophobic pocket, reducing overall affinity. |
| Modification of the Ethyl Bridge e.g., Shortening to a methylene (B1212753) bridge or lengthening to a propyl bridge. | The linker provides optimal spatial separation between the aromatic and heterocyclic moieties. | Altering the linker length would likely decrease binding affinity significantly by disrupting the precise positioning of the key binding groups relative to their interaction points (Asp113 and the hydrophobic pocket). |
| Replacement of the Thione Sulfur e.g., Substitution of sulfur (S) with oxygen (O) to form an imidazolone (B8795221) derivative. | The electronic properties and hydrogen bonding capacity of the heterocyclic core are critical for interaction with polar residues in the binding site. | This change would alter the electronic distribution and hydrogen-bonding characteristics of the core, potentially reducing affinity for Asp113 and other key residues, leading to a decrease in agonist potency. |
| N-Alkylation of the Imidazole Ring e.g., Addition of a methyl group to one of the imidazole nitrogens. | Unsubstituted imidazole nitrogens are crucial for protonation and hydrogen bonding. | N-alkylation would prevent protonation, abolishing the key salt bridge interaction with Asp113 and likely eliminating agonist activity. |
These predictions underscore the highly optimized nature of the this compound structure for α2-AR agonism, where minor changes can lead to significant losses in activity. mdpi.combiomedres.us
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be employed to guide the design of novel analogs with improved properties. Although a specific QSAR model for this compound is not publicly available, the methodology to develop one is well-established.
The development of a CoMFA model for this compound derivatives would involve the following steps:
Dataset Assembly: A series of this compound analogs with experimentally determined binding affinities (e.g., Ki values) for the α2A-AR would be required.
Molecular Alignment: The 3D structures of the analogs would be aligned based on a common scaffold, such as the imidazole-thione core, to ensure a consistent orientation for comparison.
Field Calculation: The aligned molecules would be placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies would be calculated using a probe atom. These calculated field values serve as the independent variables.
Statistical Analysis: Partial Least Squares (PLS) regression would be used to derive a mathematical equation that correlates the variations in the steric and electrostatic fields with the variations in biological activity (the dependent variable).
Model Validation: The predictive power of the resulting QSAR model would be rigorously validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov
The output of such a study would be a 3D contour map illustrating which regions around the molecule are sensitive to steric and electrostatic modifications.
| Field Type | Contour Map Feature | Interpretation for Ligand Design |
|---|---|---|
| Steric | Green Contour (Favorable) | Indicates regions where adding bulky substituents is predicted to increase biological activity. |
| Yellow Contour (Unfavorable) | Indicates regions where bulky substituents would cause steric hindrance and decrease activity. | |
| Electrostatic | Blue Contour (Favorable for Positive Charge) | Indicates regions where electropositive groups (e.g., H-bond donors) are predicted to enhance activity. |
| Red Contour (Favorable for Negative Charge) | Indicates regions where electronegative groups (e.g., H-bond acceptors) are predicted to enhance activity. |
Such a QSAR model would be a powerful predictive tool for prioritizing the synthesis of new this compound derivatives with potentially higher potency or improved selectivity. researchgate.net
Computational Approaches in this compound SAR Elucidation (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. uni-bonn.de Docking studies are instrumental in visualizing the specific interactions that underpin a ligand's activity. In the absence of a co-crystal structure, docking this compound into the high-resolution crystal structure of the human α2A-AR provides a detailed, atom-level hypothesis of its binding mode.
A docking simulation of this compound would likely reveal the following key interactions:
Electrostatic Interaction: The protonated imidazole ring would be positioned deep within the binding pocket, with one of its nitrogens forming a strong ionic bond with the carboxylate side chain of Asp113 (TM3). nih.gov
Hydrogen Bonding: The second nitrogen of the imidazole ring is likely to act as a hydrogen bond donor to the side chain of Tyr6.55 (TM6), further anchoring the ligand.
Hydrophobic and van der Waals Interactions: The 2,3-dimethylphenyl group would be situated in a hydrophobic pocket enclosed by residues from several transmembrane helices. Key residues contributing to this pocket include Phe391 (TM6), Val114 (TM3), and other non-polar residues. nih.govmdpi.com The benzylic methyl group on the ethyl linker may fit into a specific "methyl pocket" defined by residues like Leu110 and Phe391, as has been proposed for similar α2-AR agonists. nih.gov
| This compound Moiety | Receptor Residue (α2A Subtype) | Interaction Type | Predicted Importance |
|---|---|---|---|
| Protonated Imidazole Nitrogen | Asp113 (TM3) | Salt Bridge / Ionic Bond | Critical for anchoring and agonism |
| Imidazole Nitrogen | Tyr6.55 (TM6) | Hydrogen Bond | High; stabilizes binding |
| 2,3-Dimethylphenyl Ring | Phe391 (TM6) | π-π Stacking / Hydrophobic | High; contributes to affinity and selectivity |
| 2,3-Dimethylphenyl Ring | Val114 (TM3) | Hydrophobic Interaction | Moderate; contributes to affinity |
| Ethyl Bridge Methyl Group | Leu110 (TM3) | Hydrophobic Interaction | Moderate; contributes to optimal positioning |
These computational analyses provide a robust framework for understanding the SAR of this compound, guiding the rational design of future α2-AR agonists with tailored pharmacological profiles.
Preclinical in Vivo Pharmacological Evaluation of Rezatomidine
Development and Application of Animal Models for Alpha-2 Adrenergic Receptor Research
The investigation of Rezatomidine's effects necessitates the use of well-defined animal models that can accurately reflect the physiological and pathological processes modulated by alpha-2 adrenergic receptors. europa.eu These receptors are integral to a wide range of bodily functions, and their dysfunction is implicated in various disease states. redalyc.org
Rodent Models of Neuronal Signaling Modulation
Alpha-2 adrenergic receptors are widely distributed throughout the central and peripheral nervous systems, where they play a crucial role in modulating neurotransmitter release and neuronal excitability. wikipedia.org Rodent models are instrumental in studying how compounds like this compound influence these processes.
In the study of neuronal signaling, rodent models are employed to assess the impact of this compound on various neurological functions. For instance, the sedative and analgesic effects, which are characteristic of alpha-2 adrenergic agonists, are often evaluated in rats and mice. nih.govmdpi.com These models can help determine the compound's influence on the locus coeruleus, a key brain region for arousal and attention where alpha-2A adrenergic receptors are predominantly expressed. taylorandfrancis.com By observing changes in motor activity, response to stimuli, and sleep-wake cycles, researchers can gain insights into this compound's modulation of central neuronal pathways. helsinki.fi
Furthermore, rodent models of epilepsy, such as those exhibiting spike-wave discharges, are valuable for investigating the role of specific alpha-2 adrenergic receptor subtypes in thalamocortical network activity. mdpi.com Given the distinct distribution of alpha-2 receptor subtypes in the brain, with alpha-2B receptors being prominent in the thalamus, these models can help dissect the specific neuronal circuits through which this compound exerts its effects. wikipedia.orgmdpi.com
Animal Models for Pain Research Relevant to Alpha-2 Adrenergic Systems (e.g., Neuropathic Pain Models: CCI/SNI/PSNL)
Neuropathic pain, a debilitating condition resulting from nerve damage, is a key area of investigation for alpha-2 adrenergic agonists due to their analgesic properties. nih.gov Several animal models have been developed to mimic the symptoms of human neuropathic pain, providing a platform to evaluate the efficacy of compounds like this compound. dovepress.comscielo.br These models are crucial for understanding the compound's potential as a therapeutic agent for this challenging condition. nih.gov
The Chronic Constriction Injury (CCI) model is a widely used rat model of neuropathic pain created by loosely ligating the sciatic nerve. nih.govscielo.br This procedure induces symptoms such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus), which are hallmarks of neuropathic pain in humans. nih.govfrontiersin.org The CCI model allows for the assessment of a compound's ability to alleviate these pain-related behaviors. scielo.br Studies using this model have demonstrated that alpha-2 adrenergic agonists can effectively reduce neuropathic pain symptoms. nih.gov
The Spared Nerve Injury (SNI) model involves the ligation and sectioning of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. nih.govnih.gov This model produces robust and long-lasting mechanical allodynia in the paw area innervated by the spared sural nerve. nih.govmdbneuro.com The SNI model is particularly useful for studying the mechanisms of neuropathic pain and for the pharmacological characterization of analgesic compounds. nih.gov
The Partial Sciatic Nerve Ligation (PSNL) model is another established method for inducing neuropathic pain in rodents. frontiersin.orgcreative-biolabs.com In this model, a portion of the sciatic nerve is tightly ligated, leading to the development of mechanical and thermal hypersensitivity. nih.govcreative-biolabs.com The PSNL model is considered to be a good representation of causalgia-like pain syndromes in humans. creative-biolabs.com
These neuropathic pain models provide a critical framework for the preclinical evaluation of this compound's analgesic potential. By measuring the compound's effect on pain thresholds and other behavioral indicators, researchers can gather essential data on its efficacy in a clinically relevant context. ans-biotech.comcriver.comneurofit.comfrontiersin.org
Investigation in Other Physiological Systems Modulated by Alpha-2 Adrenergic Receptors
Beyond the nervous system, alpha-2 adrenergic receptors are involved in the regulation of various other physiological systems. redalyc.org Therefore, the preclinical evaluation of this compound extends to animal models that can assess its effects on these systems.
The endocrine system is another area of interest, as alpha-2 adrenergic receptors can influence hormone release. Animal studies can help to characterize this compound's effects on the secretion of hormones such as insulin (B600854) and catecholamines.
Pharmacodynamic Assessment in Preclinical Models
Pharmacodynamics is the study of what a drug does to the body, encompassing its mechanism of action and the relationship between drug concentration and effect. alimentiv.com The preclinical pharmacodynamic assessment of this compound in animal models is essential for understanding its therapeutic potential and for guiding its clinical development. catapult.org.uksyncrosome.com
Analysis of Biomarkers and Physiological Responses
Biomarkers are measurable indicators of a biological state or condition and are crucial tools in pharmacodynamic studies. mdpi.comnumberanalytics.com They can provide objective measures of a drug's effect on the body and can help to elucidate its mechanism of action. agriscigroup.usifremer.fr
In the context of this compound, a variety of biomarkers and physiological responses are analyzed in preclinical models. These can be broadly categorized as molecular, cellular, and physiological. numberanalytics.com
| Category | Biomarker/Physiological Response | Relevance to this compound |
| Molecular | Neurotransmitter levels (e.g., norepinephrine) | Direct measure of this compound's effect on presynaptic alpha-2 autoreceptors, which inhibit norepinephrine (B1679862) release. wikipedia.org |
| Second messenger levels (e.g., cAMP) | Alpha-2 adrenergic receptors are G-protein coupled and inhibit adenylyl cyclase, leading to decreased cAMP levels. taylorandfrancis.com | |
| Gene and protein expression (e.g., c-Fos) | Can indicate neuronal activation in specific brain regions in response to the drug. | |
| Cellular | Neuronal firing rates | Direct assessment of the inhibitory effect of this compound on neuronal activity in relevant brain areas like the locus coeruleus. |
| Physiological | Blood pressure and heart rate | Key indicators of the cardiovascular effects of alpha-2 adrenergic agonists. nih.gov |
| Body temperature | Alpha-2 agonists can induce hypothermia, which can be a measure of central receptor engagement. | |
| Pain thresholds (e.g., mechanical withdrawal threshold) | A primary endpoint in neuropathic pain models to assess analgesic efficacy. scielo.brmdpi.com | |
| Sedation scores | Quantifies the sedative effects of the compound. | |
| Organ function tests (e.g., liver and kidney function) | Monitored to assess the overall physiological impact of the compound. redalyc.org |
The analysis of these biomarkers and physiological responses provides a comprehensive picture of this compound's pharmacodynamic profile. fda.gov This information is vital for understanding its therapeutic effects and for identifying potential off-target activities. europa.eu
Dose-Response Characterization in Experimental Systems
Establishing a clear dose-response relationship is a fundamental aspect of preclinical pharmacology. metals-toolbox.com It involves determining how the magnitude of the drug's effect changes with different doses. who.int This information is critical for identifying the optimal dose range for therapeutic efficacy while minimizing potential adverse effects. nih.gov
The dose-response characterization of this compound is conducted in various experimental systems, including the animal models described previously. vrachi.name These studies typically involve administering a range of doses and measuring the corresponding changes in relevant pharmacodynamic endpoints. nih.gov
For example, in a neuropathic pain model, the dose-response relationship for this compound's analgesic effect would be determined by measuring the mechanical withdrawal threshold at different doses. This allows for the calculation of key parameters such as the ED50 (the dose that produces 50% of the maximum effect).
The data from dose-response studies are often analyzed using mathematical models to characterize the relationship between dose, exposure, and effect. frontiersin.orgnih.gov This can help in predicting the drug's effects at doses that were not directly tested and can inform the design of subsequent studies. nih.gov
Below is a hypothetical example of a dose-response table for this compound in a preclinical model:
| Dose of this compound (mg/kg) | Mean Change in Mechanical Withdrawal Threshold (g) |
| 0 (Vehicle) | 0.5 |
| 0.1 | 2.3 |
| 0.3 | 5.8 |
| 1.0 | 9.7 |
| 3.0 | 10.2 |
This type of data is essential for understanding the potency and efficacy of this compound and for making informed decisions about its potential for further development. antineo.fr
Preclinical Pharmacokinetic Investigations
The preclinical pharmacokinetic assessment of a new chemical entity is a critical step in drug development. These studies aim to understand how a potential drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME). This information is vital for predicting the compound's behavior in humans, including its efficacy and potential for toxicity. While specific preclinical data for this compound is not publicly available, this section outlines the standard investigations that a compound like this compound would undergo.
Evaluation of Potential Drug-Drug Interactions (DDIs) in Preclinical Systems
Drug-drug interactions (DDIs) can lead to altered drug efficacy or increased toxicity and are a significant concern in clinical practice. patsnap.com Preclinical evaluation of DDI potential is therefore a crucial regulatory requirement. bioivt.com These studies assess whether the investigational drug can affect the metabolism of other drugs (as a perpetrator) or if its own metabolism can be affected by other drugs (as a victim).
In vitro studies are the primary method for assessing DDI potential. These typically involve incubating the drug candidate with human liver microsomes or hepatocytes and a panel of probe substrates for major CYP enzymes. medicilon.com The ability of the compound to inhibit or induce these enzymes is evaluated.
CYP Inhibition: These assays determine if the drug candidate can block the metabolic activity of specific CYP enzymes, which could lead to increased concentrations of co-administered drugs metabolized by those enzymes. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these studies.
CYP Induction: Conversely, these studies investigate whether the drug candidate can increase the production of CYP enzymes. This could accelerate the metabolism of other drugs, potentially reducing their efficacy.
The findings from these in vitro studies help to predict the likelihood of clinically significant DDIs and guide the design of any necessary clinical DDI studies. bioivt.comeuropa.eu
A summary of the typical in vitro DDI studies is presented in the table below. This table is for illustrative purposes only and does not reflect actual data for this compound.
| Enzyme | Inhibition Potential (IC50, µM) | Induction Potential (Fold Change) |
| CYP1A2 | Data Not Available | Data Not Available |
| CYP2B6 | Data Not Available | Data Not Available |
| CYP2C8 | Data Not Available | Data Not Available |
| CYP2C9 | Data Not Available | Data Not Available |
| CYP2C19 | Data Not Available | Data Not Available |
| CYP2D6 | Data Not Available | Data Not Available |
| CYP3A4 | Data Not Available | Data Not Available |
Advanced Analytical and Bioanalytical Methodologies for Rezatomidine Research
Development and Validation of Chromatographic Techniques
Chromatography is a fundamental technique for separating components within a mixture, making it indispensable in pharmaceutical analysis. acs.org The development of robust chromatographic methods ensures that a drug can be accurately quantified and its impurity profile characterized. teknokrat.ac.id
High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis due to its high sensitivity, accuracy, and applicability to a wide range of compounds. derpharmachemica.comresearchgate.net For Rezatomidine, a reverse-phase HPLC (RP-HPLC) method is the most common approach, separating compounds based on their hydrophobicity.
A specific analytical method using Reverse-Phase High-Performance Liquid Chromatography coupled to mass spectrometry has been used in the tentative identification of this compound in a natural product extract. marefa.orghandwiki.org The chromatographic separation was achieved using a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. marefa.org
The development and validation of an HPLC method for this compound would be performed in accordance with International Council for Harmonisation (ICH) guidelines. medchemexpress.com This process ensures the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Table 1: Illustrative Validation Parameters for a this compound HPLC Assay
This table represents typical data obtained during the validation of an HPLC method and is for illustrative purposes only.
| Parameter | Specification | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.15% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |
| Robustness | No significant impact on results from minor variations (e.g., pH, flow rate) | Method remains within specifications |
RSD: Relative Standard Deviation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. marefa.org It is best suited for analyzing volatile or semi-volatile compounds. For a compound like this compound, which is a relatively complex and non-volatile molecule, direct analysis by GC-MS is challenging.
To make this compound amenable to GC analysis, a chemical derivatization step would be necessary. This process involves reacting the analyte with a reagent to create a more volatile and thermally stable derivative. For related α2-adrenergic agonists like Xylazine, GC-MS has been used for detection, underscoring its applicability to this class of compounds following appropriate sample preparation. This technique would be particularly useful for identifying and quantifying volatile impurities or degradation products in the this compound drug substance.
Table 2: Potential Derivatization Reagents for GC-MS Analysis of Compounds with Functional Groups Similar to those Expected in this compound
| Reagent Type | Example Reagent | Target Functional Group(s) |
|---|---|---|
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Amines, Amides, Hydroxyls |
| Acylation | TFAA (Trifluoroacetic anhydride) | Amines, Hydroxyls |
| Alkylation | TMAH (Trimethylanilinium hydroxide) | Carboxylic acids, Amines |
Application of Spectroscopic and Mass Spectrometric Techniques
Spectroscopic and mass spectrometric methods provide detailed information about a molecule's structure and quantity. These techniques are essential for both the definitive identification of this compound and its precise measurement in complex biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity. The technique couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry.
In an LC-MS/MS method for this compound, the compound would first be separated from other matrix components on an HPLC column. Upon entering the mass spectrometer, a specific precursor ion corresponding to the protonated this compound molecule (based on its known molecular formula of C₂₂H₂₄N₂O₂ and mass of 331.18) would be selected. marefa.orghandwiki.org This precursor ion is then fragmented, and a specific, stable product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity, minimizing interference from other substances.
Table 3: Illustrative Parameters for a Hypothetical LC-MS/MS Quantification Method for this compound
This interactive table shows potential parameters for an LC-MS/MS method. The specific ion transitions are hypothetical and would require experimental determination.
| Parameter | Setting |
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (Q1) | m/z 332.2 (M+H)⁺ |
| Product Ion (Q3) | Hypotheticalm/z 150.1 (Quantifier) |
| Collision Energy (eV) | To be optimized |
While mass spectrometry can provide a molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of a molecule's chemical structure. handwiki.org For a novel compound or for confirming the identity of a reference standard, NMR is indispensable. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) and their connectivity within the molecule.
A full structural elucidation of this compound would involve a suite of NMR experiments. One-dimensional (1D) spectra like ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons. Two-dimensional (2D) NMR experiments are then used to piece the structure together.
Table 4: NMR Experiments for Structural Elucidation of this compound
| NMR Experiment | Information Provided |
|---|---|
| ¹H NMR | Provides information on the number, type, and electronic environment of hydrogen atoms. |
| ¹³C NMR | Provides information on the number and type of carbon atoms in the molecule's skeleton. |
| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other, typically through 2-3 chemical bonds. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbon atoms they are attached to. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons and carbons that are separated by 2-4 chemical bonds, revealing long-range connectivity. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in space, helping to define the molecule's 3D conformation. |
Bioanalytical Methodologies for this compound and Metabolite Quantification in Biological Matrices
Bioanalytical methods are developed to quantify a drug and its metabolites in biological samples such as blood, plasma, serum, or urine. These methods are critical throughout the drug development process. The development and validation of such methods must adhere to strict guidelines from regulatory agencies to ensure the reliability of the data.
For this compound, a typical bioanalytical workflow would involve:
Sample Collection: Obtaining biological samples (e.g., plasma) from subjects in a study.
Sample Preparation: This is a critical step to remove interfering substances, such as proteins and lipids, from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the required sensitivity and the physicochemical properties of this compound and its metabolites.
Analysis: The prepared sample is then analyzed, most commonly using a validated LC-MS/MS method, for its high sensitivity and specificity.
Data Interpretation: The concentration of this compound and its metabolites is determined by comparing the instrument response to that of a calibration curve prepared with known concentrations of the analyte in the same biological matrix.
The entire method, from sample preparation to final analysis, must be rigorously validated to demonstrate its accuracy, precision, selectivity, stability, and reproducibility for its intended use.
Future Research Directions and Unexplored Avenues for Rezatomidine
Investigation of Novel Molecular Targets and Off-Target Interactions
Future research on Rezatomidine should aim to build a comprehensive profile of its molecular interactions, including a deeper investigation of its primary target and a systematic exploration of potential off-target effects.
This compound is recognized as a potent and selective agonist of α2-adrenergic receptors. drugbank.comnih.gov These receptors are key players in modulating the sympathetic nervous system and have been a target for treating various pain disorders. criver.com The selectivity of this compound for α2-AR subtypes (α2A, α2B, and α2C) is an area ripe for further detailed investigation, as subtype-specific activity could correlate with therapeutic efficacy and side-effect profiles. pelagobio.comdiva-portal.org Future studies could employ advanced in-vitro pharmacological procedures, such as radioligand binding assays with subtype-specific ligands, to precisely quantify its affinity and functional activity at each α2-AR subtype. nih.gov
A crucial and largely unexplored area for this compound is the systematic profiling of its off-target interactions. Off-target binding is a significant factor in drug development, as it can lead to unexpected side effects or reveal new therapeutic opportunities. nih.gov Modern approaches to off-target screening offer comprehensive ways to assess a compound's selectivity. frontiersin.org Computational, or in silico, methods can predict potential off-target interactions by comparing the structure of this compound with the binding sites of a vast array of proteins. nih.govnih.gov These predictions can then be validated through experimental assays, such as broad-based kinase panels or proteome-wide cellular thermal shift assays (CETSA), which can detect direct binding to proteins in a cellular context. frontiersin.org Transcriptomic studies comparing the effects of this compound with other compounds can also help identify potential off-target gene regulation. dovepress.com A thorough off-target profile would be invaluable for understanding the full spectrum of this compound's biological activity and for anticipating its clinical effects.
Application of Systems Pharmacology and Network Biology Approaches
The complex nature of chronic pain conditions like diabetic neuropathy and fibromyalgia necessitates a holistic understanding of drug action, which can be achieved through systems pharmacology and network biology. These approaches move beyond the one-drug-one-target paradigm to analyze how a compound perturbs complex biological networks. apexbt.comnih.gov
Network biology and network pharmacology offer powerful tools to explore the mechanisms of action of drugs in complex diseases like diabetic peripheral neuropathy. mdpi.comfrontiersin.org By creating and analyzing drug-target-disease networks, researchers can identify key genes, proteins, and signaling pathways that are modulated by this compound. frontiersin.org For instance, a network analysis could reveal how this compound's action on α2-adrenergic receptors influences downstream pathways implicated in neuropathic pain, such as the MAPK signaling pathway or inflammatory cascades. frontiersin.org This approach can also help in identifying potential biomarkers to predict patient response to this compound treatment.
Advancements in Preclinical Model Development for this compound Research
The translation of preclinical findings to clinical success is a major challenge in drug development. The use of advanced and more relevant preclinical models is crucial for better predicting the efficacy and safety of compounds like this compound.
For diabetic neuropathy, research has traditionally relied on models like the streptozotocin (B1681764) (STZ)-induced diabetic rat. researchgate.net While useful, these models have limitations in fully replicating the human disease. researchgate.net Future preclinical research on this compound could benefit from more sophisticated models, such as diet-induced obesity models that develop diabetes and its complications more gradually, or genetic models that more closely mimic the human condition. nih.gov The evaluation of this compound in these models could involve a battery of behavioral tests to assess different pain modalities, as well as detailed histological and molecular analyses of nerve tissue. nih.govresearchgate.net
The development of advanced in vitro models also presents a significant opportunity for this compound research. drugbank.com Three-dimensional (3D) cell culture models, such as spheroids or organoids derived from human cells, can more accurately represent the complex cellular environment of tissues like the dorsal root ganglion or the spinal cord. nih.gov For example, an in vitro model of glaucomatous human trabecular meshwork cells has been used to study the effects of the α2-adrenergic agonist brimonidine. nih.gov Similar models could be developed to study the effects of this compound on neuronal cells and their interactions with glial cells, providing insights into its mechanisms of pain modulation. Furthermore, microphysiological systems, or "organs-on-a-chip," that integrate different cell types and mimic the physiological environment of peripheral nerves could be used for higher-throughput screening and more predictive toxicity testing. drugbank.com
Integration of Artificial Intelligence and Machine Learning in this compound Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into various stages of drug discovery and development, and these technologies hold significant promise for advancing this compound research. mayo.educenterwatch.comnih.gov
In the context of the clinical development of this compound for fibromyalgia, AI could be employed to analyze complex patient data to identify subgroups of patients who are more likely to respond to the treatment. For example, AI algorithms can analyze facial expressions to objectively quantify pain, a method that has been explored in fibromyalgia research. This could lead to more personalized treatment strategies and more efficient clinical trial designs. researchgate.net
Q & A
Q. What experimental models are validated for assessing Rezatomidine's α2-AR selectivity and agonist efficacy?
Q. What methodologies are recommended for characterizing this compound's pharmacokinetic (PK) profile?
Methodological Answer:
- In Vitro Metabolic Stability : Use hepatic microsomes or hepatocytes to assess metabolic clearance. Monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding : Apply equilibrium dialysis or ultrafiltration to quantify unbound fraction. Compare across species (e.g., rat vs. human) .
- In Vivo PK Studies : Administer via IV/PO routes in rodents; collect serial blood samples for AUC, Cmax, and half-life calculations. Use compartmental modeling for parameter estimation .
Advanced Research Questions
Q. How can contradictions in reported binding affinities of this compound across studies be systematically resolved?
Methodological Answer:
- Meta-Analysis Framework : Aggregate data from published studies (e.g., Ki values) and assess heterogeneity using I² statistics. Stratify by experimental variables (e.g., assay temperature, receptor isoform) .
- Standardized Replication : Replicate key studies using harmonized protocols (e.g., identical buffer conditions, cell lines). Document deviations in supplementary materials .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify conformational states affecting binding affinity discrepancies .
Q. What statistical approaches optimize dose-response meta-analysis of this compound's effects in heterogeneous preclinical datasets?
Methodological Answer:
- Hierarchical Bayesian Modeling : Account for inter-study variability by nesting dose-response curves within studies. Use Markov Chain Monte Carlo (MCMC) for parameter estimation .
- Sensitivity Analysis : Test robustness by excluding outliers or applying different weighting schemes (e.g., inverse-variance vs. sample-size weighting) .
- Dose-Response Surface Analysis : Integrate covariates (e.g., species, administration route) to model effect modifiers .
Q. How should controlled experiments isolate this compound's effects from endogenous α2-AR signaling?
Methodological Answer:
- Genetic Knockout Models : Use α2-AR knockout mice or siRNA-mediated receptor silencing in cell cultures to confirm on-target effects .
- Pharmacological Blockade : Co-administer selective α2-AR antagonists (e.g., atipamezole) to reverse this compound's effects. Include rescue experiments .
- Time-Course Studies : Differentiate acute vs. sustained signaling by measuring temporal changes in downstream biomarkers (e.g., phosphorylated ERK) .
Methodological Best Practices
- Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo or Figshare with persistent identifiers .
- Conflict Resolution : Apply triangulation by combining biochemical, behavioral, and computational data to validate mechanisms .
- Ethical Reporting : Disclose all experimental parameters (e.g., solvent concentrations, animal strain details) to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
